molecular formula C35H36O6S B1460360 Gal[2Ac,346Bn]-beta-SPh CAS No. 183875-28-7

Gal[2Ac,346Bn]-beta-SPh

Cat. No.: B1460360
CAS No.: 183875-28-7
M. Wt: 584.7 g/mol
InChI Key: IKFDEPUTIUTSLC-NVCPMKERSA-N
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Description

Gal[2Ac,346Bn]-beta-SPh is a complex chemical compound with a molecular formula of C57H55NO14 and a molecular weight of 978.06 g/mol . This compound is often used in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal[2Ac,346Bn]-beta-SPh involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processesThe final step involves the coupling of the protected galactose derivative with the beta-SPh moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques, including the use of automated reactors and purification systems. The process involves stringent control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Gal[2Ac,346Bn]-beta-SPh undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

    Electrophiles: Acetyl chloride, benzyl bromide.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Gal[2Ac,346Bn]-beta-SPh is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Gal[2Ac,346Bn]-beta-SPh include:

Uniqueness

This compound is unique due to its specific combination of acetyl and benzyl protecting groups, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .

Biological Activity

Gal[2Ac,346Bn]-beta-SPh, with the IUPAC name (2S,3R,4S,5S,6R)-4,5-bis(benzyloxy)-6-((benzyloxy)methyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate, is a compound of significant interest in glycoscience and medicinal chemistry. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C35H36O6S
  • Molecular Weight : 582.76 g/mol
  • CAS Number : 183875-28-7
  • Structure : The compound features a tetrahydropyran ring with various substituents that contribute to its biological properties.

Biological Activity Overview

This compound has been studied for its potential as a glycosyl donor in the synthesis of glycosides and glycoproteins. Its structural features allow it to participate in various enzymatic reactions and interactions with biological macromolecules.

  • Enzymatic Interactions : The compound acts as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This property is crucial for the synthesis of complex carbohydrates.
  • Inhibition Studies : Preliminary studies indicate that this compound may inhibit certain glycosidases, enzymes that hydrolyze glycosidic bonds. This inhibition could be leveraged for therapeutic applications in diseases where glycosidase activity is dysregulated.

Study 1: Glycosylation Reactions

A study investigated the use of this compound in the synthesis of various glycosides. The results showed:

  • Yield : High yields (>80%) were achieved in reactions with alcohols and amines.
  • Selectivity : The compound demonstrated regioselectivity in glycosylation reactions, which is critical for producing specific glycosidic linkages.

Study 2: Antiviral Activity

Research on the antiviral properties of compounds related to this compound revealed:

  • Activity Against Viruses : Compounds with similar structures exhibited significant antiviral activity against viruses such as HIV and herpes simplex virus (HSV).
  • Mechanism : The proposed mechanism involves interference with viral glycoprotein synthesis, thereby inhibiting viral entry into host cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GlycosylationHigh yields in glycosylation reactions with alcohols and amines
Enzyme InhibitionPotential inhibition of specific glycosidases
Antiviral ActivitySignificant activity against HIV and HSV

Table 2: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundTetrahydropyran ring, phenylthio groupGlycosylation substrate
GalactoseSimple sugarBasic carbohydrate function
Sialic AcidN-acetyl neuraminic acidCell recognition

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36O6S/c1-26(36)40-34-33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(25-37-22-27-14-6-2-7-15-27)41-35(34)42-30-20-12-5-13-21-30/h2-21,31-35H,22-25H2,1H3/t31-,32+,33+,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFDEPUTIUTSLC-NVCPMKERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(OC1SC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@H]1SC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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